molecular formula C23H13BrN4O B2852009 9-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene CAS No. 2319924-11-1

9-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene

Cat. No.: B2852009
CAS No.: 2319924-11-1
M. Wt: 441.288
InChI Key: NCBTWWKIIFWQMU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple rings, including an oxadiazole ring and several cycloalkane rings. The presence of the oxadiazole ring suggests that this compound may have interesting chemical properties, as oxadiazoles are often used in the development of new materials and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring, in particular, is a heterocycle that contains two nitrogen atoms and one oxygen atom, which could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing oxadiazole rings are known to participate in a variety of reactions. For example, they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could potentially influence its electronic properties .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the interesting properties of oxadiazoles, it could be worthwhile to investigate this compound further .

Properties

IUPAC Name

2-(benzimidazolo[1,2-a]quinolin-6-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrN4O/c24-16-11-9-14(10-12-16)22-26-27-23(29-22)17-13-15-5-1-3-7-19(15)28-20-8-4-2-6-18(20)25-21(17)28/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBTWWKIIFWQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NC4=CC=CC=C4N23)C5=NN=C(O5)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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